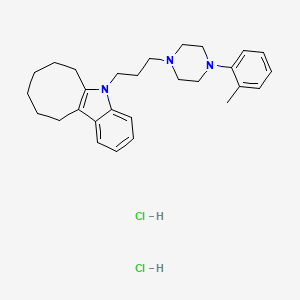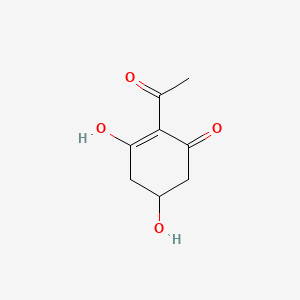
2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB 5046B is a chlorosis-inducing substance isolated from Nodulisporium sp.
Applications De Recherche Scientifique
Enzymatic Catalysis and Organic Synthesis
Lipase-Assisted Acetylation : Nicolosi et al. (1995) reported on the enantiotoposelective acetylation of cis-1,2-dihydroxycyclohexa-3,5-diene, leading to derivatives in high chemical yield and enantiomeric excess. This study underscores the potential of enzymatic processes in organic synthesis (Nicolosi, Patti, Piattelli, & Sanfilippo, 1995).
Palladium-Catalyzed Intramolecular Cyclization : Goddard et al. (1995) demonstrated the use of a palladium catalyst in the cyclization of alkadienyl-substituted 1,3-diketones, a process that aids in the synthesis of cyclohexanone and cycloheptenone derivatives (Goddard, Hopp, Jolly, Krüger, Mynott, & Wirtz, 1995).
Synthesis of Bicyclic Ketones : Alfaro et al. (1974) explored the Diels-Alder reaction with 2-acetoxyacrylonitrile, leading to various bicyclic ketones, showcasing the compound's utility in complex organic synthesis (Alfaro, Ashton, Rabone, & Rogers, 1974).
Chemical Synthesis and Reactions
Phase-Transfer Catalysis : Jones and Stokes (1984) studied the phase-transfer catalyzed acetylation of 2-acylcycloalkanones, contributing to the understanding of acetylation reactions in organic chemistry (Jones & Stokes, 1984).
Enzymatic Kinetic Resolution : Thuring et al. (1996) employed lipase-catalyzed acetylation for the resolution of hydroxy-tricyclo compounds, emphasizing the role of enzymes in achieving high stereochemical control in synthesis (Thuring, Nefkens, Wegman, Klunder, & Zwanenburg, 1996).
Chemoenzymatic Synthesis of Bicyclic δ-Halo-γ-lactones : Mazur et al. (2020) discussed the synthesis of enantiomeric bicyclic δ-halo-γ-lactones from 1-acetyl-1-cyclohexene, revealing the compound's versatility in creating biologically active molecules (Mazur, Włoch, Bahri, Pruchnik, Pawlak, Obmińska-Mrukowicz, Maciejewska, & Gładkowski, 2020).
Advanced Organic Synthesis Techniques
Total Synthesis of Complex Molecules : Wang et al. (2021) reported on the total synthesis of Euonymine and Euonyminol Octaacetate, highlighting advanced synthesis techniques that involve multiple steps, including acetylation (Wang, Nagai, Watanabe, Hagiwara, & Inoue, 2021).
Acid Zeolites as Catalysts in Organic Reactions : Armengol et al. (1997) explored the use of acid zeolites in the acetylation of cyclohexene, demonstrating the compound's reactivity and potential in various catalytic processes (Armengol, Corma, Fernández, García, & Primo, 1997).
Synthesis of Cyclohex-2-en-1-one Derivatives : Ghorai, Samanta, and Das (2013) developed a strategy for synthesizing 3-methylcyclohex-2-en-1-ones, emphasizing the compound's utility in creating diverse organic structures (Ghorai, Samanta, & Das, 2013).
Propriétés
Numéro CAS |
154037-63-5 |
|---|---|
Nom du produit |
2-Acetyl-3,5-dihydroxycyclohex-2-en-1-one |
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2-acetyl-3,5-dihydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h5,10-11H,2-3H2,1H3 |
Clé InChI |
CHKRKQARNANJOD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC(CC1=O)O)O |
SMILES canonique |
CC(=O)C1=C(CC(CC1=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-acetyl-3,5-dihydroxycyclohex-2-ene-1-one AB 5046B AB-5046B AB5046B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



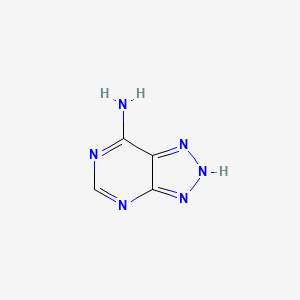
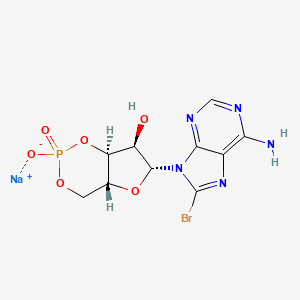

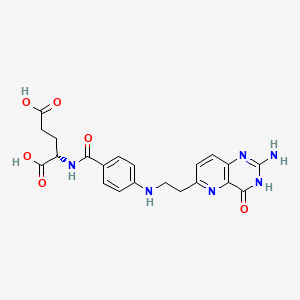
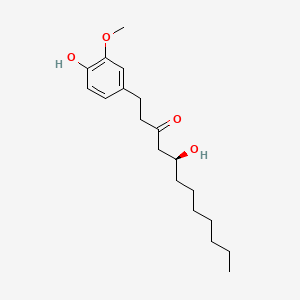
![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)
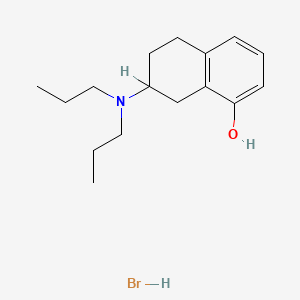
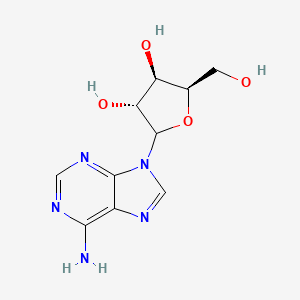
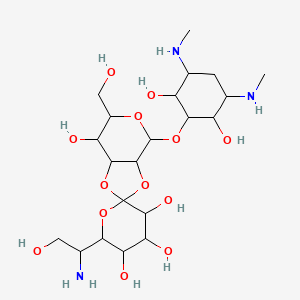
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
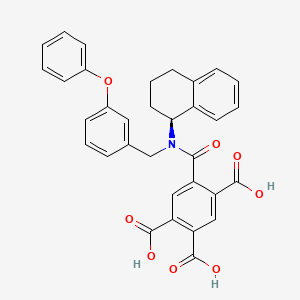
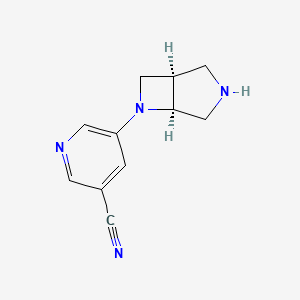
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
